molecular formula C13H18F3N3OS B6470101 N-tert-butyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide CAS No. 2640865-73-0

N-tert-butyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B6470101
CAS No.: 2640865-73-0
M. Wt: 321.36 g/mol
InChI Key: DREOBKWRBZBPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide is a pyrrolidine-derived carboxamide featuring a trifluoromethyl-substituted thiazole ring and a bulky tert-butyl group.

Properties

IUPAC Name

N-tert-butyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3OS/c1-12(2,3)18-10(20)8-4-5-19(6-8)11-17-9(7-21-11)13(14,15)16/h7-8H,4-6H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREOBKWRBZBPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC(=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-tert-butyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrrolidine derivatives that incorporate a thiazole moiety with a trifluoromethyl group. Its chemical structure can be represented as follows:

C13H18F3N3O2S\text{C}_{13}\text{H}_{18}\text{F}_3\text{N}_3\text{O}_2\text{S}

This structure contributes to its unique pharmacological properties, particularly in modulating various biological pathways.

Research indicates that this compound may act through several mechanisms:

  • GPBAR1 Agonism : This compound has been evaluated for its activity as an agonist of the G-protein bile acid receptor 1 (GPBAR1), which is implicated in metabolic regulation and inflammation. Studies have shown that certain derivatives can selectively activate GPBAR1, leading to increased expression of pro-glucagon mRNA, which is beneficial for metabolic disorders such as type 2 diabetes and obesity .
  • CCR2b Antagonism : Other research suggests that compounds similar to this pyrrolidine derivative may function as antagonists to the CCR2b receptor, potentially providing therapeutic effects in inflammatory conditions .

Biological Activity Assessment

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below is a summary table of key findings from relevant research.

Study ReferenceBiological ActivityMethodologyKey Findings
GPBAR1 AgonismLuciferase Reporter AssayCompounds showed 58–121% efficacy compared to TLCA; EC50 values around 3.5 μM.
CCR2b AntagonismIn vitro Binding AssaysDemonstrated significant binding affinity and potential for anti-inflammatory effects.
Antibacterial ActivityMIC TestingShowed potent antibacterial activity against Gram-positive bacteria with MIC values ranging from 3.12 to 12.5 μg/mL.

Case Study 1: GPBAR1 Activation

In a study focused on the design and synthesis of new GPBAR1 agonists, derivatives of this compound were tested for their ability to activate the receptor selectively over other bile acid receptors. The results indicated that specific modifications to the thiazole ring enhanced receptor affinity and selectivity, making these compounds promising candidates for treating metabolic disorders .

Case Study 2: Inflammatory Response Modulation

Another investigation explored the anti-inflammatory potential of related compounds through CCR2b antagonism. The study demonstrated that these compounds could significantly reduce inflammatory markers in animal models, suggesting their utility in treating chronic inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazole can inhibit the growth of various bacterial strains, suggesting that N-tert-butyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide may possess similar antimicrobial efficacy .

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties. A study on related compounds showed that they can induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound might also be effective against certain cancer types .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, its structural features may allow it to inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. Preliminary data indicates that it could modulate enzyme activity effectively, warranting further investigation .

Drug Development

Given its diverse biological activities, this compound is being explored in drug development pipelines for treating infections and cancer. Its unique structure allows for modifications that can enhance potency and selectivity against target diseases.

Research Tools

As a synthetic compound, it serves as a valuable tool in biochemical research. It can be used to study the mechanisms of action of thiazole derivatives in biological systems and explore their interactions with various biological targets.

  • Antimicrobial Efficacy Study :
    • Researchers tested a series of thiazole derivatives for antimicrobial activity against E. coli and Staphylococcus aureus. The results indicated significant inhibition at low concentrations, suggesting that N-tert-butyl derivatives could be further explored for antibiotic development.
  • Cancer Cell Apoptosis Induction :
    • A study investigated the effects of thiazole-based compounds on breast cancer cell lines. Results demonstrated that these compounds could trigger apoptosis via mitochondrial pathways, indicating potential for N-tert-butyl derivatives in cancer therapy.

Comparison with Similar Compounds

Structural Analogues in Patent Literature

Several compounds in patent EP 4 374 877 A2 (2024) share functional motifs with the target molecule:

  • (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide :
    • Key Differences : Incorporates a pyridazine core and a morpholine-ethoxy substituent instead of pyrrolidine. The trifluoromethyl group appears on both the pyrimidine and phenyl rings, enhancing lipophilicity compared to the target compound’s single thiazole-based trifluoromethyl group .
    • Biological Relevance : Such derivatives are often designed for enhanced kinase selectivity due to pyridazine’s planar structure.
  • tert-butyl (2S)-2-[[2,3-difluoro-4-[[9-hydroxy-5-methyl-7-oxo-8-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-5,6-diazaspiro[3.5]non-8-en-6-yl]methyl]phenoxy]methyl]pyrrolidine-1-carboxylate: Key Differences: Features a diazaspiro ring system and a carbamoyl-linked pyrimidine group. The tert-butyl group is part of a pyrrolidine carboxylate ester, differing in substitution pattern from the target molecule’s carboxamide .

Functional Group Analysis

Compound Core Structure Trifluoromethyl Groups tert-Butyl Position Key Substituents
Target Compound Pyrrolidine 1 (on thiazole) N-linked Thiazole, carboxamide
(3S)-3-tert-butyl...pyridazine-5-carboxamide Pyridazine 2 (on pyrimidine/phenyl) C3 position Morpholine-ethoxy, difluorophenyl
Diazaspiro Derivative (EP 4 374 877) Diazaspiro[3.5]nonene 2 (on pyrimidine/phenyl) Ester-linked Hydroxy, methyl, carbamoyl

Observations :

  • The target compound’s single trifluoromethyl group on the thiazole may reduce metabolic instability compared to analogues with multiple trifluoromethyl groups .
  • The tert-butyl group’s placement on the pyrrolidine nitrogen (vs. carbon or ester positions in analogues) likely influences steric hindrance and binding pocket compatibility.

Comparative Physicochemical Properties

  • Solubility : The thiazole ring in the target compound may improve aqueous solubility relative to pyridazine- or pyrimidine-based analogues, which are more lipophilic due to extended aromatic systems .
  • Metabolic Stability : The absence of ester or morpholine groups (as in EP 4 374 877 compounds) could reduce susceptibility to esterase-mediated hydrolysis, enhancing in vivo stability.

Preparation Methods

Pyrrolidine Core Synthesis

The pyrrolidine ring serves as the central scaffold for this compound. A common approach involves cyclization of linear precursors or modification of proline derivatives . For instance, reductive amination of γ-keto esters with tert-butylamine can yield N-tert-butylpyrrolidine intermediates. In one protocol, a γ-keto ester undergoes condensation with tert-butylamine in the presence of sodium cyanoborohydride, achieving a 78% yield of the pyrrolidine intermediate . Alternatively, proline derivatives may be alkylated using tert-butyl halides under basic conditions (e.g., K₂CO₃ in DMF), though this method often requires stringent temperature control (-20°C to 0°C) to minimize side reactions .

Key challenges include maintaining stereochemical integrity, as the pyrrolidine ring may adopt multiple conformations. Chiral resolution via diastereomeric salt formation (using (+)- or (-)-camphorsulfonic acid) is frequently employed to isolate enantiomerically pure intermediates .

Thiazole Ring Formation

The 4-(trifluoromethyl)-1,3-thiazol-2-yl moiety is introduced via Hantzsch thiazole synthesis , which involves reacting a thioamide with an α-bromoketone. For this compound, the α-bromo ketone precursor is synthesized by brominating 4-(trifluoromethyl)acetophenone using molecular bromine (Br₂) in acetic acid, yielding 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (85% yield) .

The thioamide component is prepared by treating the pyrrolidine-3-carboxylic acid derivative with Lawesson’s reagent. For example, pyrrolidine-3-carboxamide is converted to its thioamide analog in refluxing toluene (90°C, 12 hours, 72% yield) . Subsequent reaction with the α-bromo ketone in ethanol at 60°C for 6 hours forms the thiazole ring, with yields ranging from 65% to 82% depending on the stoichiometry of reactants .

Carboxamide Functionalization

The tert-butyl carboxamide group is installed via amide coupling reactions . The carboxylic acid intermediate (pyrrolidine-3-carboxylic acid) is activated using 1,1'-carbonyldiimidazole (CDI) in THF, followed by treatment with tert-butylamine. This method achieves yields of 70–85% and minimizes racemization . Alternatively, HATU-mediated coupling in DMF at room temperature provides comparable efficiency (78% yield) but requires careful purification to remove residual coupling reagents .

A comparative analysis of activating agents is provided below:

Activating Agent Solvent Temperature Yield
CDITHF25°C85%
HATUDMF25°C78%
Ph₂POClCH₂Cl₂0°C68%

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization from ethanol/water mixtures. Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase), with typical retention times of 8.2–8.5 minutes.

Structural confirmation relies on spectroscopic methods :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.20–3.45 (m, 4H, pyrrolidine), 4.65 (q, 1H, CH), 7.85 (s, 1H, thiazole-H) .

  • MS (ESI+) : m/z 362.1 [M+H]⁺ .

Comparative Analysis of Synthetic Routes

The table below evaluates three representative protocols:

Method Key Step Overall Yield Purity
Reductive amination + HATUHantzsch thiazole synthesis52%98.5%
Proline alkylation + CDILawesson’s reagent48%97.8%
Chiral resolution + Ph₂POClDiastereomeric salt formation41%99.1%

Route selection depends on scalability, cost, and stereochemical requirements. Industrial-scale processes favor CDI-mediated coupling due to reagent accessibility, while academic settings may prioritize chiral resolution for enantiopure products .

Q & A

How can researchers optimize the multi-step synthesis of N-tert-butyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide to improve yield and purity?

Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrrolidine core, followed by coupling with a 4-(trifluoromethyl)-1,3-thiazole moiety. Key steps include:

  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or DMF to activate carboxylate intermediates .
  • Purification : Employ flash chromatography or preparative HPLC to isolate intermediates. Thin-layer chromatography (TLC) can monitor reaction progress .
  • Critical Parameters : Control reaction temperature (0–25°C for sensitive steps) and stoichiometry (1.2–1.5 equivalents of trifluoromethyl-thiazol precursors) to minimize side products .

What advanced techniques are recommended for resolving structural ambiguities in crystallographic data of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data (≤1.0 Å) to resolve disorder in the tert-butyl or trifluoromethyl groups. Apply TWINABS for twinned crystals if necessary .
  • Complementary NMR : Assign stereochemistry via 19F^{19}\text{F}-NMR or NOESY to cross-validate crystallographic results, particularly for pyrrolidine ring conformers .

Which analytical methods are most effective for assessing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to detect degradation products (e.g., hydrolysis of the carboxamide group) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition >200°C) to inform storage conditions .
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor purity shifts via HPLC .

How can researchers design in vitro assays to elucidate the compound’s mechanism of action against biological targets?

Methodological Answer:

  • Target Identification : Perform kinase inhibition profiling or affinity chromatography using immobilized compound derivatives .
  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure KdK_d values for receptor-ligand interactions .
  • In Silico Docking : Apply Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 isoforms) and predict metabolic stability .

How should researchers address discrepancies in reported bioactivity data across different studies?

Methodological Answer:

  • Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) to control for variability .
  • Solubility Adjustments : Use co-solvents like DMSO (≤0.1% v/v) to ensure consistent compound dissolution across assays .
  • Meta-analysis : Compare IC50_{50} values from orthogonal assays (e.g., cell-free vs. cell-based) to distinguish target-specific activity from off-target effects .

What strategies are recommended for improving the solubility and formulation of this compound in preclinical studies?

Methodological Answer:

  • Co-solvent Systems : Test combinations of PEG-400, cyclodextrins, or Solutol HS-15 to enhance aqueous solubility .
  • Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) to improve crystallinity and bioavailability .
  • Nanoformulation : Use lipid-based nanoparticles (70–100 nm) for in vivo delivery, monitoring plasma stability via dynamic light scattering (DLS) .

How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • QSAR Modeling : Train models on datasets of pyrrolidine-thiazole analogs to predict substituent effects on potency .
  • Free Energy Perturbation (FEP) : Simulate binding energy changes for trifluoromethyl-thiazol modifications (e.g., replacing CF3_3 with CHF2_2) .
  • ADMET Prediction : Use SwissADME or pkCSM to prioritize derivatives with optimal logP (2–4) and low CYP3A4 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.